5-Amino-7-azaindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-7-azaindole has been achieved through various methods, demonstrating the compound's accessibility for research and industrial purposes. Pearson and Nandan (2006) developed a practical, efficient synthesis route for 5-Amino-7-azaindole, highlighting its feasibility for large-scale production (Pearson & Nandan, 2006). Additionally, innovative approaches like the Rh(iii)-catalyzed synthesis via C-H activation and annulative coupling of aminopyridines with alkynes have been explored, offering regioselective and functional group tolerant methodologies for constructing various 7-azaindoles (Kim & Hong, 2015).
Molecular Structure Analysis
The molecular structure of 5-Amino-7-azaindole plays a critical role in its chemical reactivity and physical properties. Studies have delved into its photophysical properties, revealing how solvent, pH, and temperature influence its behavior, crucial for its application as an optical probe and in peptide synthesis (Negrerie, Gai, Bellefeuille, & Petrich, 1991).
Scientific Research Applications
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Drug Discovery
- The 7-azaindole building block has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
- The methods of application involve advances in metal-catalyzed chemistry, which have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
- The results of these applications are potential pharmacophores for various therapeutic targets .
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Medicinal Chemistry
- Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .
- A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed. These can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .
- The chemoselectivity is counterion dependent, with LiN (SiMe 3) 2 generating 7-azaindolines and KN (SiMe 3) 2 furnishing 7-azaindoles . A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
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Functionalization of 7-azaindoles
- The 7-azaindole building block has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research .
- Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
- The results of these applications are potential pharmacophores for various therapeutic targets .
-
Synthesis of Azaindoles
- The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
- Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
- Novel synthetic methods for azaindole core units have been developed. By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
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Inhibitors for Gastrointestinal Protozoal Parasite
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Design of Kinase Inhibitors
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Functionalization of 7-azaindoles
- The 7-azaindole building block has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research .
- Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
- The results of these applications are potential pharmacophores for various therapeutic targets .
-
Synthesis of Azaindoles
- The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
- Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
- Novel synthetic methods for azaindole core units have been developed. By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
-
Inhibitors for Gastrointestinal Protozoal Parasite
-
Design of Kinase Inhibitors
Safety And Hazards
Future Directions
The azaindole chemical scaffold has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBENCHEUFMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471009 | |
Record name | 5-Amino-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-azaindole | |
CAS RN |
100960-07-4 | |
Record name | 5-Amino-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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